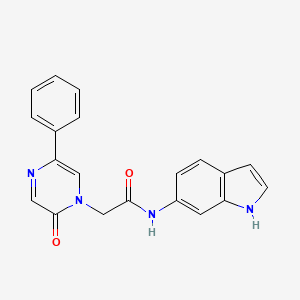

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

CAS No.:

Cat. No.: VC16321364

Molecular Formula: C20H16N4O2

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H16N4O2 |

|---|---|

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1-yl)acetamide |

| Standard InChI | InChI=1S/C20H16N4O2/c25-19(23-16-7-6-15-8-9-21-17(15)10-16)13-24-12-18(22-11-20(24)26)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,23,25) |

| Standard InChI Key | DDBZHBNRRXTPEK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |

Introduction

N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic organic compound that belongs to the class of indole and pyrazinone derivatives. Compounds of this nature are of significant interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a detailed exploration of the compound's structure, synthesis, pharmacological potential, and associated research findings.

Structural Overview

The chemical structure of N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide consists of three key functional groups:

-

Indole Ring: A bicyclic structure containing a benzene ring fused to a pyrrole ring.

-

Pyrazinone Moiety: A six-membered heterocyclic ring with two nitrogen atoms and a ketone group.

-

Acetamide Linkage: Connecting the indole and pyrazinone groups.

This unique combination imparts the compound with diverse physicochemical properties, making it a promising candidate for drug development.

Synthesis

The synthesis of N-(1H-indol-6-yl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide typically involves:

-

Formation of the Pyrazinone Core: Starting from an appropriate diketone or amino acid derivative.

-

Coupling with Indole Derivatives: Using acylation or amidation reactions to attach the indole moiety.

-

Purification: Achieved through recrystallization or chromatographic techniques to ensure high purity.

Anticancer Activity

Studies on structurally related compounds have demonstrated significant anticancer properties:

-

Pyrazinone derivatives often exhibit cytotoxic effects against cancer cell lines by inducing apoptosis through caspase activation pathways .

-

Indole-based compounds are known to interfere with DNA replication and repair mechanisms in tumor cells .

Anti-inflammatory Effects

Indole derivatives have shown promise in modulating inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, suggesting potential applications in treating chronic inflammatory conditions .

Table 1: Biological Activities of Structurally Related Compounds

Mechanism of Action

The compound's mechanism likely involves:

-

DNA Interaction: The planar structure allows intercalation into DNA strands, disrupting replication.

-

Enzyme Inhibition: The pyrazinone group may inhibit key enzymes involved in cellular metabolism.

-

Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

Limitations and Future Directions

While promising, further studies are needed to:

-

Optimize the compound's pharmacokinetic properties.

-

Conduct comprehensive in vivo studies to confirm efficacy and safety.

-

Explore modifications to enhance selectivity for specific biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume